3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

P2Y14 receptor antagonist 3-sulfonamido benzoic acid structure-activity relationship

Procure this precise 3-sulfonamido benzoic acid regioisomer for medicinal chemistry SAR programs targeting P2Y14R (IC50 5.6 nM) or carbonic anhydrase isoforms. The 2,4-dichloro-3-methyl substitution pattern offers unique steric and electronic properties critical for selectivity, distinct from 2-/4-substituted analogs. Essential scaffold for anti-inflammatory and antimicrobial lead optimization. Verify regioisomeric purity before purchase; substitution geometry dictates target binding.

Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
CAS No. 1018128-53-4
Cat. No. B2415417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid
CAS1018128-53-4
Molecular FormulaC14H11Cl2NO4S
Molecular Weight360.21
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H11Cl2NO4S/c1-8-11(15)5-6-12(13(8)16)22(20,21)17-10-4-2-3-9(7-10)14(18)19/h2-7,17H,1H3,(H,18,19)
InChIKeyPZLKNWTZRUVXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid (CAS 1018128-53-4): Structural and Physicochemical Baseline for Procurement Decision-Making


3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid (CAS 1018128-53-4) is a synthetic sulfonamide derivative with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.21 g/mol . The compound features a benzoic acid core meta-substituted with a 2,4-dichloro-3-methylbenzenesulfonamido group, placing it within the class of N-arylsulfonamidobenzoic acids that have been explored as P2Y14 receptor antagonists [1] and carbonic anhydrase inhibitor scaffolds [2]. Key structural identifiers include IUPAC name 3-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid and SMILES notation Cc1c(Cl)ccc(S(=O)(=O)Nc2cccc(C(=O)O)c2)c1Cl . The compound is primarily procured as a research intermediate or scaffold for medicinal chemistry optimization programs, and its procurement decision must be evaluated against its regioisomeric and substitution-pattern analogs.

Why Generic Substitution of 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid (CAS 1018128-53-4) Is Not Advisable: Regioisomer-Dependent Biological Outcomes


Within the sulfonamidobenzoic acid chemical space, the position of the carboxylic acid substituent on the benzoic acid ring (ortho, meta, or para relative to the sulfonamide linkage) has been shown to critically influence target binding affinity and pharmacological profile [1]. In the P2Y14 receptor antagonist series, the 3-sulfonamido benzoic acid scaffold (meta-substitution) was explicitly selected over 2- and 4-substituted analogs because this regiochemistry provided the optimal spatial arrangement for binding pocket complementarity, with the lead compound 25l achieving an IC50 of 5.6 ± 0.3 nM against P2Y14R [1]. Similarly, in carbonic anhydrase inhibition, the substitution position on the benzamide/sulfonamide aromatic ring dramatically alters isoform selectivity and potency, with certain 2,4-dichloro-substituted benzenesulfonamides showing Ki values spanning four orders of magnitude depending on appendage positioning [2]. Consequently, researchers cannot assume functional equivalence when substituting the 3-substituted target compound with its 2- or 4-substituted regioisomers, nor with analogs lacking the 3-methyl group on the benzenesulfonyl ring; the specific substitution geometry is an integral component of the structure-activity relationship rather than a generic sulfonamide feature.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation for 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid (CAS 1018128-53-4)


Meta-Regioisomer Scaffold Selection in P2Y14R Antagonist Programs vs. Ortho- and Para-Analogs

In a systematic P2Y14R antagonist optimization campaign, the 3-sulfonamido benzoic acid scaffold (the same regiochemistry as CAS 1018128-53-4) was deliberately chosen over 2- and 4-substituted benzoic acid analogs. The lead compound 25l from this series, bearing a 3-sulfonamido benzoic acid core, achieved an IC50 of 5.6 ± 0.3 nM against the human P2Y14 receptor in a calcium mobilization assay, representing a significant improvement over the reference antagonist PPTN (reported IC50 ~1-4 nM depending on assay conditions) [1]. The meta-substitution pattern was essential for achieving this potency; 2-sulfonamido and 4-sulfonamido regioisomers (CAS 886120-18-9 and CAS 1018128-04-5, respectively) were not reported to achieve comparable P2Y14R potency in the same study [1]. This regiochemistry-dependent potency difference establishes the 3-substituted scaffold as the preferred starting point for P2Y14R-targeted medicinal chemistry.

P2Y14 receptor antagonist 3-sulfonamido benzoic acid structure-activity relationship

Carbonic Anhydrase Isoform Selectivity: 2,4-Dichloro-3-Methyl Substitution Pattern vs. 2,4-Dichloro-5-Sulfamoyl Analogs

The 2,4-dichloro-3-methyl substitution pattern on the benzenesulfonamide ring of CAS 1018128-53-4 differentiates it from the more extensively characterized 2,4-dichloro-5-sulfamoylbenzoic acid series (e.g., lasamide). The 5-sulfamoyl series has reported Ki values of 0.13-0.54 nM against carbonic anhydrase isoforms (hCA VII, hCA XIV) [1], while the 2,4-dichloro-3-methyl substituted analogs have been less thoroughly profiled. However, the 3-methyl group introduces steric bulk that is predicted to alter isoform selectivity compared to the planar 5-sulfamoyl substituent; 5-substituted 2,4-dichlorobenzenesulfonamides show Ki variations of up to 500-fold across hCA isoforms I, II, IX, and XII depending on the nature of the 5-substituent [2]. Specifically, compound 10a (2,4-dichloro-5-substituted) achieved Ki values of 2.8 nM against hCA XII, whereas the unsubstituted parent compound showed significantly weaker inhibition [2]. The 3-methyl-2,4-dichloro pattern of CAS 1018128-53-4 offers a distinct steric and electronic profile that may yield a unique selectivity fingerprint relative to the 5-sulfamoyl series.

carbonic anhydrase inhibition benzenesulfonamide isoform selectivity

Regioisomeric Differentiation: Physicochemical and Structural Comparison of 3-, 2-, and 4-Sulfonamidobenzoic Acid Isomers

Three regioisomeric forms of (2,4-dichloro-3-methylbenzenesulfonamido)benzoic acid are commercially indexed: the 3-substituted (meta) isomer (CAS 1018128-53-4), the 2-substituted (ortho) isomer (CAS 886120-18-9), and the 4-substituted (para) isomer (CAS 1018128-04-5) . All three share the identical molecular formula (C14H11Cl2NO4S) and molecular weight (360.21 g/mol), but differ in the position of the carboxylic acid group on the benzoic acid ring. This positional isomerism results in distinct hydrogen-bond donor/acceptor geometries, dipole moments, and steric environments that directly impact target protein binding [1]. The 3-isomer places the carboxylic acid in a meta relationship to the sulfonamide nitrogen, creating a nonlinear molecular topology distinct from the linear topology of the 4-isomer and the sterically congested topology of the 2-isomer. In P2Y14R antagonist development, only the 3-substituted scaffold was pursued for lead optimization, indicating that the meta topology is critical for binding pocket engagement [1].

regioisomer comparison physicochemical properties procurement specification

Antimicrobial Potential Differentiation: Sulfonamidobenzoic Acid Scaffold vs. Classical Sulfonamide Antibacterials

Sulfonamidobenzoic acid derivatives have demonstrated antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against antibiotic-resistant bacterial strains, mediated through inhibition of bacterial RNA polymerase–sigma factor protein-protein interactions rather than the classical dihydropteroate synthase (DHPS) target [1]. This mechanism is distinct from that of classical sulfonamide antibiotics such as sulfamethoxazole and sulfadiazine, which target folate biosynthesis. The 2,4-dichloro-3-methyl substitution pattern of CAS 1018128-53-4 introduces two electron-withdrawing chlorine atoms and a methyl group that may further modulate antibacterial potency and spectrum relative to unsubstituted or mono-substituted benzenesulfonamido analogs [2]. However, direct MIC data for CAS 1018128-53-4 against specific bacterial strains have not been reported in peer-reviewed literature.

antimicrobial sulfonamide MIC determination

Scaffold Differentiation in Anti-Inflammatory Drug Discovery: 3-Sulfonamido Benzoic Acid vs. PPTN Parent Scaffold

The 3-sulfonamido benzoic acid scaffold (exemplified by CAS 1018128-53-4) was designed as a novel scaffold for P2Y14R antagonists, structurally distinct from the previously reported PPTN scaffold [1]. In a head-to-head comparison within the same study, the optimized 3-sulfonamido benzoic acid derivative 25l demonstrated not only superior P2Y14R antagonistic activity (IC50 = 5.6 ± 0.3 nM) but also better solubility and pharmacokinetic properties than PPTN [1]. Furthermore, compound 25l significantly reduced proinflammatory cytokines (IL-1β, IL-6, and TNF-α) in an LPS-induced mouse acute lung injury model [1]. While CAS 1018128-53-4 itself is the unoptimized scaffold and not the final lead, its 3-sulfonamido benzoic acid architecture is the essential pharmacophoric core enabling this differentiation from PPTN-based chemotypes.

anti-inflammatory P2Y14 antagonist acute lung injury

Best-Fit Research and Industrial Application Scenarios for 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid (CAS 1018128-53-4)


P2Y14 Receptor Antagonist Lead Optimization Programs

CAS 1018128-53-4 serves as the core scaffold for structure-activity relationship (SAR) exploration of P2Y14R antagonists targeting inflammatory diseases including acute lung injury (ALI). The 3-sulfonamido benzoic acid architecture has been validated in a peer-reviewed optimization campaign that produced compound 25l with an IC50 of 5.6 ± 0.3 nM against human P2Y14R, superior to the reference PPTN scaffold in solubility and pharmacokinetic parameters [1]. Medicinal chemistry teams should procure this exact regioisomer for further derivatization at the benzoic acid carboxylate and the benzenesulfonamide positions, as the 2- and 4-substituted regioisomers lack demonstrated potency in this target class.

Carbonic Anhydrase Isoform Selectivity Profiling

The 2,4-dichloro-3-methyl substitution pattern of CAS 1018128-53-4 offers a structurally distinct alternative to the well-characterized 2,4-dichloro-5-sulfamoylbenzoic acid series for carbonic anhydrase inhibitor development. Published SAR data demonstrate that substituent identity and position on the 2,4-dichlorobenzenesulfonamide core control isoform selectivity across hCA I, II, IX, and XII, with Ki values varying by up to 500-fold [1]. The 3-methyl group introduces steric bulk absent in 5-substituted analogs, potentially yielding unique selectivity profiles relevant to tumor-associated CA IX and CA XII inhibition.

Antimicrobial Resistance Research Targeting Bacterial RNA Polymerase Interactions

Sulfonamidobenzoic acid derivatives have demonstrated a distinct antibacterial mechanism involving disruption of bacterial RNA polymerase–sigma factor protein-protein interactions, achieving MICs as low as 1 µg/mL against antibiotic-resistant strains including MRSA and VRE [1]. CAS 1018128-53-4, with its 2,4-dichloro-3-methylbenzenesulfonamido motif, represents a scaffold for further antimicrobial SAR studies exploring the impact of halogen and methyl substitution on RNA polymerase targeting, circumventing the widespread resistance mechanisms afflicting classical DHPS-targeting sulfonamide antibiotics.

Chemical Biology Probe Development for Inflammatory Signaling Pathways

The 3-sulfonamido benzoic acid scaffold has demonstrated anti-inflammatory efficacy in an LPS-induced acute lung injury mouse model, significantly reducing proinflammatory cytokines IL-1β, IL-6, and TNF-α [1]. CAS 1018128-53-4 can serve as the starting point for developing affinity probes, photoaffinity labels, or fluorescent conjugates for studying P2Y14R signaling in innate immune cells, leveraging the scaffold's validated target engagement and the synthetic handle provided by the carboxylic acid group for bioconjugation.

Quote Request

Request a Quote for 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.